molecular formula C7H14ClNO3S B13806262 trans-4-Cyclopropylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride

trans-4-Cyclopropylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride

Cat. No.: B13806262
M. Wt: 227.71 g/mol
InChI Key: YLJGBEWPBCGDSV-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-Cyclopropylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride is a synthetic small-molecule compound characterized by a tetrahydrothiophene (thiolane) core modified with a cyclopropylamine substituent and sulfone groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological and crystallographic studies. Its stereochemistry (trans configuration at the 3- and 4-positions) is critical for its biological activity, as demonstrated in structural analogs .

Properties

Molecular Formula

C7H14ClNO3S

Molecular Weight

227.71 g/mol

IUPAC Name

(3R,4R)-4-(cyclopropylamino)-1,1-dioxothiolan-3-ol;hydrochloride

InChI

InChI=1S/C7H13NO3S.ClH/c9-7-4-12(10,11)3-6(7)8-5-1-2-5;/h5-9H,1-4H2;1H/t6-,7-;/m0./s1

InChI Key

YLJGBEWPBCGDSV-LEUCUCNGSA-N

Isomeric SMILES

C1CC1N[C@H]2CS(=O)(=O)C[C@@H]2O.Cl

Canonical SMILES

C1CC1NC2CS(=O)(=O)CC2O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Cyclopropylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride typically involves multiple steps. One common method includes the reaction of cyclopropylamine with a suitable thiolactone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often utilizing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

trans-4-Cyclopropylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

trans-4-Cyclopropylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its effects on various biological systems, including enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-4-Cyclopropylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a class of sulfone-containing heterocycles with amine substituents. Key structural analogs include:

Compound Core Structure Functional Groups Biological Activity
trans-4-Cyclopropylamino-1,1-dioxo-tetrahydrothiophen-3-ol HCl Tetrahydrothiophene Cyclopropylamine, sulfone, hydroxyl Undefined (likely hypoglycemic)
Berberine hydrochloride Isoquinoline alkaloid Quaternary ammonium, methylenedioxy Antimicrobial, anti-diabetic
Metformin hydrochloride Biguanide Guanidine Antihyperglycemic
Genistein derivatives Isoflavone Phenolic hydroxyl, ketone Hypoglycemic, antioxidant



Key Observations :

  • The tetrahydrothiophene core distinguishes the target compound from alkaloids (e.g., berberine) and flavonoids (e.g., genistein).
  • The cyclopropylamine group may confer unique receptor-binding properties compared to biguanides (metformin) or isoquinoline systems .
Pharmacological Activity

While direct data on the target compound’s bioactivity are absent, highlights methodologies for comparing hypoglycemic agents. For example:

  • Metformin hydrochloride reduces hepatic glucose production (p < 0.01 significance vs. controls) .
  • Genistein derivatives exhibit moderate activity (p < 0.05), likely via PPAR-γ modulation.
Physicochemical Properties

Hydrochloride salts are common in drug formulations to improve bioavailability:

Property trans-4-Cyclopropylamino... HCl Berberine HCl Metformin HCl
Solubility (H₂O) High (predicted) Moderate High
Melting Point Not reported 145–148°C 232–235°C
Stability Stable under refrigeration Light-sensitive Hygroscopic

The target compound’s tetrahydrothiophene sulfone moiety may reduce hygroscopicity compared to metformin HCl .

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